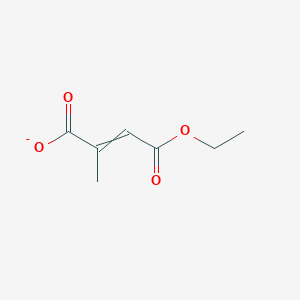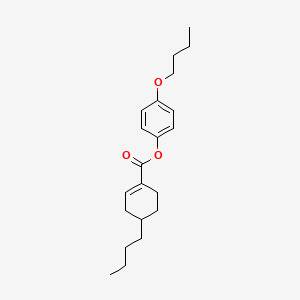
4-Butoxyphenyl 4-butylcyclohex-1-ene-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Butoxyphenyl 4-butylcyclohex-1-ene-1-carboxylate is an organic compound that belongs to the class of cyclohexene carboxylates. This compound is characterized by the presence of a butoxyphenyl group and a butyl group attached to a cyclohexene ring. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Butoxyphenyl 4-butylcyclohex-1-ene-1-carboxylate typically involves the esterification of 4-butoxyphenol with 4-butylcyclohex-1-ene-1-carboxylic acid. The reaction is carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
4-Butoxyphenyl 4-butylcyclohex-1-ene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) to yield alcohols.
Substitution: Nucleophilic substitution reactions can occur at the butoxyphenyl group, where nucleophiles replace the butoxy group.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium, CrO₃ in acetic acid.
Reduction: LiAlH₄ in dry ether, NaBH₄ in methanol.
Substitution: Nucleophiles like halides, amines, or thiols in polar aprotic solvents.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted phenyl derivatives.
Applications De Recherche Scientifique
4-Butoxyphenyl 4-butylcyclohex-1-ene-1-carboxylate is used in several scientific research fields:
Chemistry: As a reagent in organic synthesis and as a model compound for studying esterification and substitution reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-Butoxyphenyl 4-butylcyclohex-1-ene-1-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Butoxyphenyl 4-butylcyclohexane-1-carboxylate: Similar structure but lacks the double bond in the cyclohexene ring.
4-Butoxyphenyl 4-butylbenzoate: Contains a benzene ring instead of a cyclohexene ring.
4-Butoxyphenyl 4-butylcyclohex-1-ene-1-acetate: Similar structure with an acetate group instead of a carboxylate group.
Uniqueness
4-Butoxyphenyl 4-butylcyclohex-1-ene-1-carboxylate is unique due to the presence of both a butoxyphenyl group and a butyl group attached to a cyclohexene ring, which imparts specific chemical and physical properties
Propriétés
Numéro CAS |
115498-55-0 |
|---|---|
Formule moléculaire |
C21H30O3 |
Poids moléculaire |
330.5 g/mol |
Nom IUPAC |
(4-butoxyphenyl) 4-butylcyclohexene-1-carboxylate |
InChI |
InChI=1S/C21H30O3/c1-3-5-7-17-8-10-18(11-9-17)21(22)24-20-14-12-19(13-15-20)23-16-6-4-2/h10,12-15,17H,3-9,11,16H2,1-2H3 |
Clé InChI |
XXVRWNNJQNBUDH-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1CCC(=CC1)C(=O)OC2=CC=C(C=C2)OCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


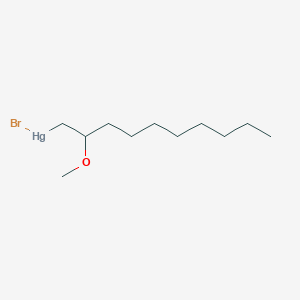
![4-(2-Chlorophenyl)-3,4-dihydro-1H-indeno[1,2-d]pyrimidine-2,5-dione](/img/structure/B14297414.png)
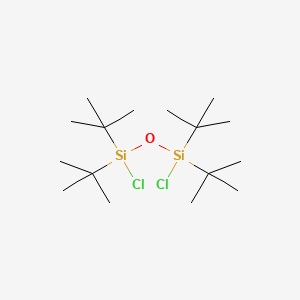
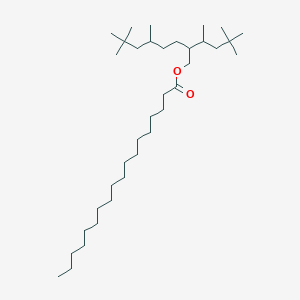
![Benzene, 1,1'-[nonylidenebis(thio)]bis-](/img/structure/B14297431.png)
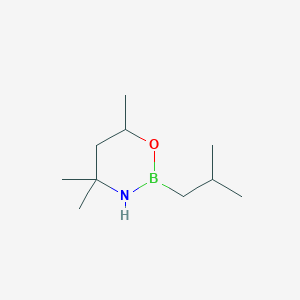
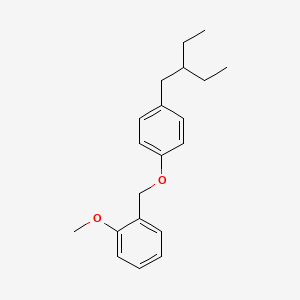
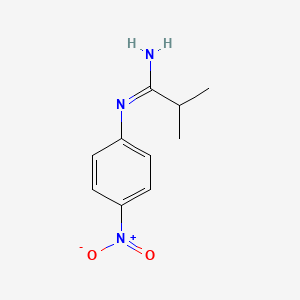
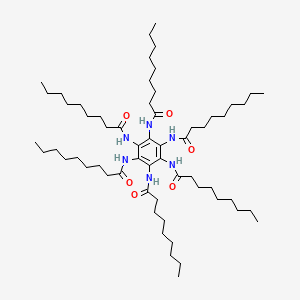
![1-(Tridecafluorohexyl)bicyclo[2.2.1]hept-2-ene](/img/structure/B14297449.png)
![(1-Methylbicyclo[2.2.2]octa-2,5-diene-2,3-diyl)bis(phenylmethanone)](/img/structure/B14297453.png)
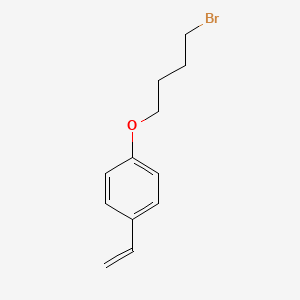
![5-[(tert-Butylperoxy)methyl]oxolan-2-one](/img/structure/B14297462.png)
